5,7-Di-tert-butyl-1,4-benzodioxine
Description
Properties
CAS No. |
110307-00-1 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
5,7-ditert-butyl-1,4-benzodioxine |
InChI |
InChI=1S/C16H22O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h7-10H,1-6H3 |
InChI Key |
ZKOLFECCDNFWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OC=CO2)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Nitro-Substituted Derivatives: TNBD
5,6,7,8-Tetranitro-1,4-benzodioxine (TNBD) is a high-energy-density material (HEDM) synthesized via nitration of 6,7-dinitro-1,4-benzodioxane, achieving an 81% yield . Key distinctions from DBBD2 include:
- Substituent Effects : TNBD’s nitro groups confer exceptional thermal stability (melting point: 286–288°C) and chemical inertness, enabling storage for >20 years without degradation . In contrast, DBBD2’s tert-butyl groups prioritize solubility over stability.
- Applications : TNBD is tailored for energetic materials, whereas DBBD2 targets battery electrolytes .
- Synthesis : TNBD’s nitration pathway is optimized for high yields, surpassing earlier routes using 5,7-dinitro-2,3-dihydro-1,4-benzodioxine (71% yield) .
Table 1: Physical and Chemical Properties
| Compound | Substituents | Melting Point (°C) | Stability | Key Application |
|---|---|---|---|---|
| DBBD2 | 5,7-di-tert-butyl | Not reported | Moderate (≤50 cycles) | Battery electrolytes |
| TNBD | 5,6,7,8-tetranitro | 286–288 | High (20+ years) | High-energy materials |
Comparison with Isomeric Derivatives: DBBD1
4,6-Di-tert-butyl-1,3-benzodioxole (DBBD1), an isomer of DBBD2, differs in the oxygen positions (1,3- vs. 1,4-benzodioxine). This structural variation influences:
- Electronic Properties : The 1,4-oxygen arrangement in DBBD2 may alter redox behavior compared to DBBD1’s 1,3-configuration, though both exhibit similar solubility in electrolytes .
- Stability: Neither DBBD1 nor DBBD2 shows long-term cycling stability, suggesting shared limitations in electrochemical applications .
Comparison with Medicinal Derivatives
2,3-Dihydro-1,4-benzodioxine derivatives are widely explored in pharmaceuticals. Examples include:
- Antitumor Agents : 6-Acetamido-2,3-dihydro-1,4-benzodioxine derivatives exhibit moderate cytotoxicity, with structural modifications (e.g., cyclization) enhancing activity .
- Antithrombotics : Regio- and stereoisomerism in 2,3-dihydro-1,4-benzodioxine derivatives fine-tune thrombin inhibition and GPIIb/IIIa binding, balancing dual antithrombotic effects .
Key Contrasts with DBBD2 :
- Functional Groups : Medicinal derivatives often incorporate polar groups (e.g., amines, acetamido) to enhance receptor interactions, whereas DBBD2’s tert-butyl groups prioritize lipophilicity.
- Stability : Pharmaceutical analogs prioritize hydrolytic and metabolic stability, while DBBD2’s stability is evaluated in electrochemical contexts .
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